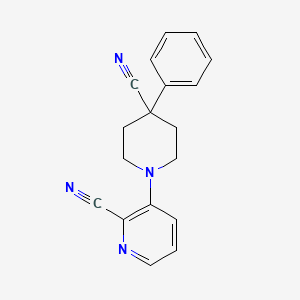
3-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-2-carbonitrile is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a cyano group and a phenyl group, as well as a pyridine ring substituted with a cyano group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-cyano-4-phenylpiperidine with 2-chloropyridine-3-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a suitable base such as potassium carbonate or sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of cyano groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or phenyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino derivatives with reduced cyano groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA/RNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonitrile: A simpler pyridine derivative with a cyano group.
3-Pyridinecarbonitrile: Another pyridine derivative with a cyano group at a different position.
4-Pyridinecarbonitrile: A pyridine derivative with a cyano group at the para position.
Uniqueness
3-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-2-carbonitrile is unique due to its combination of a piperidine ring with both cyano and phenyl substitutions, as well as a pyridine ring with a cyano substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H16N4 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
3-(4-cyano-4-phenylpiperidin-1-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C18H16N4/c19-13-16-17(7-4-10-21-16)22-11-8-18(14-20,9-12-22)15-5-2-1-3-6-15/h1-7,10H,8-9,11-12H2 |
InChI Key |
CNFWFXQMBYBHRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)C3=C(N=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-3-methyl-6-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B12249114.png)
![4-Phenyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperidine-4-carbonitrile](/img/structure/B12249117.png)
![7-methyl-6-{4-[2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine](/img/structure/B12249122.png)
![3-Bromo-5-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine](/img/structure/B12249124.png)
![3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidine](/img/structure/B12249127.png)
![N-[(4-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12249129.png)
![4-[(1H-imidazol-1-yl)methyl]-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide](/img/structure/B12249143.png)
![N-tert-butyl-2-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]acetamide](/img/structure/B12249145.png)
![1-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-pyrazole](/img/structure/B12249149.png)
![6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B12249153.png)
![2-[(Oxan-3-yl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B12249155.png)
![4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B12249158.png)
![N-(propan-2-yl)-2-[4-(quinoxalin-2-yl)piperazin-1-yl]propanamide](/img/structure/B12249164.png)
![N-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12249171.png)
